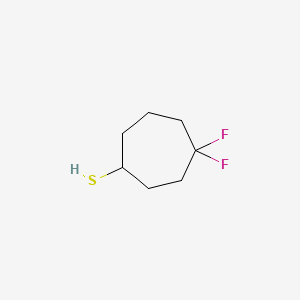

4,4-Difluorocycloheptane-1-thiol

Description

Overview of Medium-Sized Cycloalkane Chemistry and Synthetic Challenges

Medium-sized rings, which encompass seven- to eleven-membered carbocycles, present considerable synthetic hurdles. Unlike their smaller (five- and six-membered) or larger (twelve-membered and above) counterparts, the synthesis of these rings is often plagued by both kinetic and thermodynamic challenges. The cyclization of linear precursors to form medium-sized rings is entropically disfavored, and the resulting cyclic structures can suffer from significant transannular strain (unfavorable interactions between atoms across the ring) and torsional strain. researchgate.net These difficulties have historically limited the exploration and application of molecules containing these ring systems.

Significance of Sulfur-Containing Cyclic Systems in Organic Synthesis

Cyclic systems containing sulfur, such as cycloalkane thiols, are of considerable interest in organic synthesis and materials science. The thiol group is a versatile functional handle that can participate in a wide array of chemical transformations, including nucleophilic substitution, addition to unsaturated systems, and oxidation to form disulfides, sulfoxides, or sulfonic acids. khanacademy.org Furthermore, organosulfur compounds are integral components of many biologically active molecules and have found applications as monomers in the synthesis of advanced polymers. st-andrews.ac.uk The incorporation of a thiol group into a cyclic framework can impart unique conformational properties and reactivity.

Strategic Importance of Geminal Difluorination in Modulating Molecular Architecture

The introduction of a geminal difluoro (CF2) group into an organic molecule is a well-established strategy in medicinal chemistry and materials science to fine-tune its physicochemical properties. nih.gov The high electronegativity of fluorine can significantly alter the local electronic environment, influencing factors such as acidity, basicity, and dipole moment. Moreover, the replacement of a methylene (B1212753) (CH2) group with a CF2 group can impact a molecule's lipophilicity, metabolic stability, and conformational preferences. aablocks.com This strategic use of fluorine can lead to compounds with enhanced biological activity or improved material characteristics. nih.gov

Research Rationale and Scope for 4,4-Difluorocycloheptane-1-thiol (B6229838)

The targeted synthesis and study of this compound are driven by the desire to explore the combined effects of its constituent parts. The seven-membered ring provides a flexible yet constrained scaffold, while the gem-difluoro group at the 4-position is expected to influence its conformation and reactivity in a predictable manner. The thiol group at the 1-position serves as a versatile point for further functionalization, opening avenues for the creation of more complex molecules.

While specific research findings on this compound are not yet widely published, its synthesis can be logically proposed based on established chemical transformations. A plausible synthetic route would involve the preparation of the corresponding ketone, 4,4-difluorocycloheptanone, followed by its conversion to the thiol. The synthesis of various monofunctionalized gem-difluorocycloheptane derivatives, including the ketone, has been reported, providing a solid foundation for accessing this target molecule. researchgate.net The conversion of a ketone to a thiol can be achieved through several methods, including the reaction with Lawesson's reagent or by reduction of a corresponding thioketal.

The study of this compound and its derivatives could provide valuable insights into the interplay of ring size, geminal difluorination, and thiol reactivity. This knowledge can contribute to the rational design of new molecules with tailored properties for applications in drug discovery, materials science, and beyond.

Data Tables

The following tables provide available data for this compound and related compounds. It is important to note that specific experimental data for the target compound is limited, and some values are based on its direct analogues.

Table 1: Chemical Identification of this compound

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 2731008-78-7 | aablocks.combldpharm.comsigmaaldrich.comkolabshop.com |

| Molecular Formula | C7H12F2S | aablocks.com |

| Molecular Weight | 166.23 g/mol | aablocks.com |

Table 2: Physical and Chemical Properties of Related Cycloalkane Thiols

| Compound | Boiling Point | Density | Refractive Index | Source |

| Cyclohexanethiol | 158-160 °C | 0.945 g/cm³ | 1.492 | nih.gov |

| Cycloheptanethiol | 185-187 °C | 0.959 g/cm³ | 1.499 | - |

Table 3: Precursor Compound Information

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| 4,4-Difluorocycloheptanone | 1227807-93-3 | C7H10F2O | 148.15 g/mol |

Note: Data for 4,4-Difluorocycloheptanone is provided as a likely precursor to the target thiol.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12F2S |

|---|---|

Molecular Weight |

166.23 g/mol |

IUPAC Name |

4,4-difluorocycloheptane-1-thiol |

InChI |

InChI=1S/C7H12F2S/c8-7(9)4-1-2-6(10)3-5-7/h6,10H,1-5H2 |

InChI Key |

ICKGWPGKRXGUMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC(C1)(F)F)S |

Origin of Product |

United States |

Synthetic Strategies for 4,4 Difluorocycloheptane 1 Thiol

Retrosynthetic Analysis of the 4,4-Difluorocycloheptane-1-thiol (B6229838) Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in This process involves breaking down the complex structure into smaller, more manageable precursors through a series of "disconnections," which represent the reverse of known chemical reactions. ias.ac.in For this compound, the analysis focuses on strategically cleaving the key functional groups and the carbocyclic framework.

Disconnection Approaches for the Thiol Moiety

The thiol (-SH) group is a primary point for disconnection. The most common and direct method for introducing a thiol group is through nucleophilic substitution (an S\textsubscript{N}2 reaction) on an appropriate electrophile, such as an alkyl halide. youtube.com

C-S Disconnection: This approach disconnects the carbon-sulfur bond, leading to a cycloheptyl electrophile and a sulfur nucleophile. A common precursor for the thiol is the corresponding cycloheptyl bromide or chloride. The thiol can then be formed by reacting the halide with a source of the hydrosulfide (B80085) anion (SH⁻), such as sodium hydrosulfide (NaSH). youtube.com To avoid the formation of dialkyl sulfide (B99878) byproducts, it is often preferable to use reagents like potassium thioacetate (B1230152) followed by hydrolysis. ias.ac.in

Another viable strategy involves the conversion of a hydroxyl group to a thiol. This can be achieved via a Mitsunobu reaction using thioacetic acid, followed by hydrolysis of the resulting thioester. ias.ac.in This transforms the retrosynthetic precursor into a 4,4-difluorocycloheptan-1-ol.

| Precursor | Reagent for Thiol Introduction | Reaction Type |

| 4,4-Difluorocycloheptyl halide | Sodium Hydrosulfide (NaSH) | Nucleophilic Substitution |

| 4,4-Difluorocycloheptyl halide | Potassium Thioacetate, then H₃O⁺ | Nucleophilic Substitution, Hydrolysis |

| 4,4-Difluorocycloheptan-1-ol | Thioacetic Acid (Mitsunobu), then H₃O⁺ | Mitsunobu Reaction, Hydrolysis |

Interactive Data Table: Common Precursors for Thiol Synthesis

Strategies for Introducing Geminal Fluorine Atoms at the 4-Position

The introduction of a geminal difluoromethylene (CF₂) group is a critical transformation. A highly effective and widely used method for this is the deoxofluorination of a ketone. researchgate.net

C=O to CF₂ Transformation: This strategy identifies 4-ketocycloheptane-1-thiol (or a protected version) as the key precursor. The ketone is then converted to the gem-difluoride using a specialized fluorinating agent. Diethylaminosulfur trifluoride (DAST) and its more stable analogues are common reagents for this purpose. Another powerful reagent is sulfur tetrafluoride (SF₄), though its high toxicity and gaseous nature require specialized handling. researchgate.net

Therefore, a primary retrosynthetic disconnection for the CF₂ group leads to a carbonyl group at the C4 position, pointing towards a cycloheptanone (B156872) derivative as a crucial intermediate.

| Fluorinating Agent | Precursor Functional Group | Notes |

| Diethylaminosulfur Trifluoride (DAST) | Ketone | Common laboratory-scale reagent. |

| Sulfur Tetrafluoride (SF₄) | Ketone/β-keto ester | Highly effective but toxic and requires care. researchgate.net |

| (Methoxy)di(1H-imidazol-1-yl)methane | Ketone | Safer alternative to some sulfur-based reagents. |

Interactive Data Table: Reagents for Geminal Difluorination of Ketones

Cycloheptane (B1346806) Ring Formation Methodologies

The seven-membered cycloheptane ring presents a significant synthetic challenge due to unfavorable entropic factors and transannular strain in its formation. biomedres.us Retrosynthetic analysis suggests two main pathways:

Cyclization of an Acyclic Precursor: This involves forming the ring from a linear chain. Ring-closing metathesis (RCM) of a suitable α,ω-diene is a powerful modern method for forming carbocycles, including seven-membered rings. quora.com This would require a difluorinated diene precursor.

Ring Expansion: A more common and often more efficient strategy is to expand a pre-existing smaller ring, typically a six-membered cyclohexane (B81311) ring. researchgate.net This is a particularly attractive route as six-membered rings are readily available and their chemistry is well-established.

Development of Novel Synthetic Routes

Building on the retrosynthetic framework, modern synthetic chemistry has focused on developing more efficient and innovative routes, particularly those that can install the key functional groups in a controlled and streamlined manner.

Ring-Expansion Methodologies for Fluorinated Cycloheptanes

Ring-expansion reactions provide a powerful entry into medium-sized rings like cycloheptane. A notable strategy involves the homologation (one-carbon expansion) of a six-membered ring precursor. For instance, methods have been developed to synthesize various functionalized gem-difluorocycloheptanes starting from readily accessible cyclohexane derivatives. researchgate.net

A recently developed gem-difluorinative ring-expansion of alkenes offers a direct route to the desired carbocyclic core. chemrxiv.org This method uses iodine(III) reagents to transform methylene (B1212753) cyclohexanes into gem-difluorinated seven-membered rings. The reaction proceeds through a 1,2-alkyl shift, expanding the ring while simultaneously installing the two fluorine atoms. chemrxiv.org

Investigations into Catalytic Ring-Expanding Difluorination

A significant advancement in this field is the development of a catalytic ring-expanding difluorination process. nih.govresearchgate.net This methodology allows for the conversion of α,β-unsaturated esters and amides into one-carbon homologated rings with concurrent geminal difluorination. nih.gov

Research Findings:

Reaction Mechanism: The process is enabled by sequential Iodine(III)-mediated oxygen activation. This triggers a ring-enlarging sequence that formally achieves the difluorination of an internal alkene. nih.govresearchgate.net

Substrate Scope: The method has been successfully applied to expand six-membered rings into seven-membered rings, achieving yields of up to 95%. nih.gov It is effective for creating rings from 6 to 10 members.

Catalysis: Crucially, the reaction has been rendered enantioselective through the use of a chiral organocatalyst, allowing for the generation of β,β-difluorinated carbocycles with high enantiomeric ratios (up to 93:7 e.r.). nih.govresearchgate.net

This catalytic ring-expanding difluorination represents a state-of-the-art approach to constructing the 4,4-difluorocycloheptane core. Starting from a substituted cyclohexene (B86901) derivative, this single transformation can establish both the seven-membered ring and the critical gem-difluoro functionality in a stereocontrolled manner, providing a highly efficient pathway to the key intermediate for the synthesis of this compound.

| Methodology | Key Reagents/Catalyst | Transformation | Key Features |

| Gem-difluorinative Ring-Expansion | I(III) Reagents | Methylene Cyclohexane → gem-Difluorocycloheptane | Stoichiometric, broad substrate scope. chemrxiv.org |

| Catalytic Ring-Expanding Difluorination | Chiral I(III) Organocatalyst, mCPBA, Amine:HF | α,β-Unsaturated Ester (6-membered) → β,β-Difluoro Ester (7-membered) | Catalytic, enantioselective, high yields. nih.govresearchgate.net |

Interactive Data Table: Novel Ring-Expansion Difluorination Methods

An in-depth analysis of the synthetic routes toward the specialized chemical compound this compound reveals a landscape of intricate organic chemistry strategies. The creation of this molecule hinges on the precise introduction of fluorine atoms and a thiol group onto a seven-membered carbocyclic ring, a task that presents considerable synthetic challenges. The following sections detail the primary methodologies employed for its synthesis, categorized into major strategic approaches.

1 Nucleophilic Additions and Rearrangement Pathways

The synthesis of cycloheptane derivatives, including this compound, can be approached through nucleophilic additions to carbonyl precursors followed by rearrangement reactions that expand a smaller ring into the desired seven-membered scaffold. While specific examples for the direct synthesis of this compound via this pathway are not extensively documented in publicly available literature, the principles of such transformations are well-established in organic synthesis.

One potential, albeit complex, pathway could involve a vinylcyclopropane (B126155) rearrangement. This type of reaction has been utilized in the synthesis of various five-membered cyclic cores and can be adapted for larger ring systems. nih.gov The general concept involves the thermal or transition-metal-catalyzed rearrangement of a vinylcyclopropane derivative. For the synthesis of a 4,4-difluorocycloheptane scaffold, this would necessitate a difluorinated vinylcyclopropane precursor. The high temperatures often required for these rearrangements, sometimes exceeding 190°C or even 560°C, present a significant practical challenge. nih.gov However, the introduction of fluorine atoms onto the cyclopropane (B1198618) ring can increase the ring strain energy, potentially facilitating the rearrangement under milder conditions. nih.gov

2 Direct Cyclization Strategies Incorporating Fluorinated Building Blocks

A more direct approach to constructing the 4,4-difluorocycloheptane ring system involves the use of pre-fluorinated building blocks in cyclization reactions. This strategy circumvents the often harsh conditions required for late-stage fluorination.

1 Utilization of Difluorinated Precursors

The core of this strategy lies in the synthesis of acyclic precursors that already contain the gem-difluoro moiety. These difluorinated synthons can then be induced to cyclize, forming the seven-membered ring. A variety of methods exist for preparing difluorinated building blocks. For instance, deoxofluorination of β-keto esters using reagents like sulfur tetrafluoride (SF₄) can efficiently produce β,β-difluorocarboxylic acids on a multigram scale. researchgate.net These acids, or their derivatives, can then serve as starting materials for chain elongation and subsequent cyclization.

Another powerful method for creating difluorinated precursors is the use of difluorocarbene, which can be generated from various sources. Reagents like phenyl(trifluoromethyl)mercury (B3050301) (Seyferth's reagent) or the combination of dibromodifluoromethane (B1204443) and triphenylphosphine (B44618) are effective for the difluorocyclopropanation of alkenes. nih.gov The resulting difluorocyclopropanes can then undergo ring-opening reactions to yield linear chains with the required gem-difluoro unit, ready for cyclization.

The cyclization of these difluorinated linear chains to form a cycloheptane ring can be achieved through various intramolecular reactions, such as Dieckmann condensation of a corresponding diester or intramolecular alkylation. The choice of cyclization method depends on the specific functional groups present in the acyclic precursor.

2 Thiol Installation in Pre-formed Cycloheptane Scaffolds

Once the 4,4-difluorocycloheptane ring is formed, the final step is the introduction of the thiol group. This is typically achieved by converting a suitable functional group at the 1-position into a thiol.

A common precursor for thiol installation is a cycloheptanol (B1583049) derivative. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with a sulfur nucleophile, like sodium hydrosulfide (NaSH) or thiourea (B124793) followed by hydrolysis, will yield the desired thiol.

Alternatively, if the precursor is a 4,4-difluorocycloheptanone, it can be converted to the thiol via its corresponding thione, although this is a less common route. A more practical approach from the ketone would be its reduction to the alcohol, followed by the procedures described above.

Another strategy involves the use of thiol-mediated uptake methodologies, where cyclic disulfides can react with exofacial thiols on cell surfaces. acs.org While this is more relevant to biological applications, the underlying principle of thiol-disulfide exchange could potentially be adapted for synthetic purposes under specific conditions. For instance, a pre-formed cycloheptane derivative with an appropriate activating group could react with a thiolating agent. nih.gov

3 C-F Bond Formation Strategies

In contrast to using pre-fluorinated building blocks, C-F bond formation strategies involve introducing the fluorine atoms onto a pre-existing cycloheptane or cycloheptanone ring system. This approach can be divided into electrophilic and nucleophilic fluorination methods.

1 Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of an electron-rich substrate, such as an enol or enolate, with a source of "electrophilic fluorine." wikipedia.org For the synthesis of 4,4-difluorocycloheptanone, a precursor like cycloheptane-1,4-dione would be required. The reaction would proceed by forming the enolate of the ketone, which would then attack the electrophilic fluorine reagent.

A variety of electrophilic fluorinating agents are available, with those containing a nitrogen-fluorine (N-F) bond being the most common due to their relative stability and safety. wikipedia.org Prominent examples include Selectfluor® (F-TEDA-BF₄), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.orgsapub.org The reactivity of these agents can be tuned, with cationic reagents generally being more potent. wikipedia.orgresearchgate.net

The mechanism of electrophilic fluorination is complex and can be influenced by the substrate and reaction conditions. sapub.org For ketones, it is generally proposed that the enol or enolate attacks the electrophilic fluorine source. sapub.org Achieving difluorination at the same carbon atom can sometimes be challenging and may require specific reaction conditions or multiple steps. sapub.org

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Chemical Formula |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | C₇H₁₄B₂ClF₉N₂ |

| N-Fluorobenzenesulfonimide | NFSI | C₁₂H₁₀FNO₂S |

This table presents a selection of common electrophilic fluorinating agents.

2 Nucleophilic Fluorination Techniques

Nucleophilic fluorination is another major strategy for introducing fluorine atoms. This approach involves the displacement of a leaving group by a nucleophilic fluoride (B91410) source. researchgate.net For the synthesis of 4,4-difluorocycloheptane, a suitable precursor would be a cycloheptane derivative with two leaving groups at the 4-position, or a sequential process starting from a 4-hydroxycycloheptanone (B13994347) derivative.

The direct conversion of a ketone, such as cycloheptanone, to a gem-difluoride can be achieved using deoxofluorinating agents. Sulfur tetrafluoride (SF₄) and its more manageable derivatives, such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®, are commonly used for this transformation. researchgate.netresearchgate.net These reagents convert a carbonyl group directly into a difluoromethylene group.

Alternatively, a diol, such as cycloheptane-1,4-diol, could be subjected to a double nucleophilic substitution with a fluoride source. However, this is often a more challenging transformation. A more plausible route would start from 4-hydroxycycloheptanone. The hydroxyl group could be converted to a fluoride via nucleophilic substitution, and the ketone could then be transformed into the second fluorine atom using a deoxofluorinating agent.

Sources of nucleophilic fluoride include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetralkylammonium fluorides. researchgate.netrsc.org The reactivity of these fluoride sources can be highly dependent on the solvent and the presence of any phase-transfer catalysts. nih.gov

Table 2: Common Nucleophilic Fluorinating Reagents

| Reagent Name | Common Use |

|---|---|

| Sulfur Tetrafluoride (SF₄) | Deoxofluorination of carbonyls |

| Diethylaminosulfur Trifluoride (DAST) | Deoxofluorination of carbonyls and alcohols |

| Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) | Deoxofluorination of carbonyls and alcohols |

| Potassium Fluoride (KF) | Nucleophilic substitution |

This table provides an overview of some common reagents used for nucleophilic fluorination.

Scientific Inquiry into this compound Reveals No Available Synthetic Methods

A comprehensive review of available scientific literature and chemical databases has revealed a significant finding: there is currently no published research detailing the synthesis of the chemical compound this compound. Extensive searches for synthetic strategies, including atom recombination methods for difluorocarbene incorporation, optimization of reaction conditions, and stereochemical control, have yielded no specific methodologies for this particular molecule.

While general principles for the synthesis of related compounds, such as other thiols and fluorinated cycloalkanes, are established within the field of organic chemistry, specific experimental data, detailed research findings, or data tables concerning this compound are absent from the current body of scientific knowledge.

This lack of information prevents a detailed discussion of the specific topics requested, including:

Optimization of Reaction Conditions and Stereochemical Control:Without established synthetic routes, there is no data on the influence of catalysts, reagents, solvents, or temperature on the yield and selectivity for the formation of this compound.

Diastereoselective and Enantioselective Synthesis Attempts:There are no documented attempts or methods for controlling the stereochemistry of this specific molecule.

Consequently, the creation of an article adhering to the specified detailed outline is not possible at this time due to the absence of foundational research on the synthesis of this compound. Further investigation and novel research would be required to establish the synthetic pathways and characteristics of this compound.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization for Structural Assignment

The molecular architecture of 4,4-Difluorocycloheptane-1-thiol (B6229838) is elucidated by a combination of one- and two-dimensional NMR experiments, alongside HRMS. These methods provide a comprehensive understanding of the atomic connectivity and the spatial arrangement of the atoms.

Multi-nuclear NMR spectroscopy is the cornerstone for the structural determination of this compound, offering detailed insights into the proton, carbon, and fluorine environments within the molecule.

The ¹H NMR spectrum of this compound is predicted to exhibit a series of multiplets corresponding to the various protons in the seven-membered ring. The proton attached to the carbon bearing the thiol group (H-1) is expected to appear as a multiplet in the range of 2.5-3.0 ppm. This downfield shift is attributed to the deshielding effect of the adjacent sulfur atom. The protons on the carbons adjacent to the thiol-bearing carbon (H-2 and H-7) would likely resonate in the 1.6-2.2 ppm region. The protons on the carbons adjacent to the gem-difluoro group (H-3 and H-5) are anticipated to show complex multiplets due to coupling with both neighboring protons and the fluorine atoms, appearing in a distinct region of the spectrum. The thiol proton (-SH) itself would typically present as a broad singlet around 1.3-1.6 ppm, though its chemical shift and multiplicity can be influenced by solvent, concentration, and temperature. nist.gov

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-1 | 2.5 - 3.0 | m |

| H-2, H-7 | 1.6 - 2.2 | m |

| H-3, H-5 | 1.8 - 2.4 | m (with JH-F) |

| H-6 | 1.4 - 1.8 | m |

| -SH | 1.3 - 1.6 | br s |

Note: Predicted values are based on analogous structures and may vary in experimental conditions.

The ¹³C NMR spectrum provides a clear map of the carbon framework. The carbon atom bonded to the thiol group (C-1) is expected to resonate in the range of 40-50 ppm. The most downfield signal, a triplet due to the large one-bond carbon-fluorine coupling (¹JC-F), would be assigned to the carbon bearing the two fluorine atoms (C-4), predicted to be in the 120-130 ppm region. The carbons adjacent to the CF₂ group (C-3 and C-5) will also exhibit coupling to the fluorine atoms (²JC-F) and are expected to appear as triplets in the 30-40 ppm range. The remaining carbons of the cycloheptane (B1346806) ring (C-2, C-6, and C-7) would resonate at higher fields. oregonstate.edu

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | 40 - 50 | s |

| C-2, C-7 | 25 - 35 | s |

| C-3, C-5 | 30 - 40 | t |

| C-4 | 120 - 130 | t |

| C-6 | 20 - 30 | s |

Note: Predicted values are based on analogous structures and may vary in experimental conditions. 's' denotes a singlet and 't' denotes a triplet.

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of the fluorine atoms. For this compound, a single resonance is expected for the two equivalent fluorine atoms. This signal is anticipated to be a complex multiplet due to coupling with the vicinal protons (H-3 and H-5). The chemical shift for gem-difluoro groups in cyclic alkanes typically falls within the range of -90 to -110 ppm relative to CFCl₃. researchgate.netalfa-chemistry.com The coupling patterns observed in the ¹⁹F NMR spectrum provide valuable information about the through-bond and through-space relationships with neighboring protons.

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| F-4 (gem-difluoro) | -90 to -110 | m |

Note: Predicted values are based on analogous structures and may vary in experimental conditions.

Two-dimensional NMR techniques are instrumental in confirming the structural assignment of this compound by establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between adjacent protons. youtube.comsdsu.edu For instance, cross-peaks would be observed between H-1 and the protons on C-2 and C-7, and between the protons on C-2 and C-3, and so on, allowing for the tracing of the cycloheptane ring's proton sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. sdsu.eduepfl.ch The HSQC spectrum would show a cross-peak for each C-H bond, for example, connecting the proton signal at ~2.7 ppm to the carbon signal at ~45 ppm (C-1). This is crucial for the unambiguous assignment of both the ¹H and ¹³C spectra.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn confirms the molecular formula of the compound. For this compound (C₇H₁₂F₂S), the expected exact mass would be calculated and compared to the experimentally determined value, with a very low tolerance for error. The fragmentation pattern observed in the mass spectrum would also provide structural information. Key predicted fragments would include the loss of the thiol group (-SH), the loss of HF, and fragmentation of the cycloheptane ring. nist.govcopernicus.orgdocbrown.info

Predicted HRMS Data

| Ion | Predicted m/z |

| [M]⁺ | 166.0628 |

| [M-SH]⁺ | 133.0829 |

| [M-HF]⁺ | 146.0734 |

| [M-H₂S]⁺ | 132.0930 |

Note: The molecular formula of this compound is C₇H₁₂F₂S. The predicted m/z values are for the monoisotopic masses.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical and Computational Conformational Studies

To complement experimental data and to explore the dynamic nature of the molecule's conformation in the gas phase or in solution, theoretical and computational methods are invaluable.

Density Functional Theory (DFT) has emerged as a powerful computational tool for accurately predicting the geometries and relative energies of different conformers. mdpi.comresearchgate.net For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G**), can be employed to perform a full geometry optimization of various possible conformers. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. By comparing the calculated energies of different optimized geometries (e.g., those with axial versus equatorial thiol groups, and different ring puckers), the most stable conformer and the energy differences between various conformations can be determined.

While DFT calculations provide static pictures of energy minima, Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of this compound over time. nih.govnih.gov By simulating the motion of the atoms based on a force field, MD can reveal the dynamic interconversion between different conformers. These simulations can illustrate the flexibility of the cycloheptane ring and the timescale of conformational changes, providing a more realistic picture of the molecule's behavior in a dynamic environment like a solution.

The cycloheptane ring is inherently flexible and possesses multiple low-energy conformations, with the twist-chair being generally the most stable. The introduction of a gem-difluoro group at the 4-position is expected to have a significant impact on this conformational preference. The C-F bonds are highly polar, and their orientation will be governed by the need to minimize dipole-dipole repulsions. nih.gov Furthermore, the steric bulk of the fluorine atoms, though relatively small, will influence the puckering of the ring to alleviate strain. Computational studies can quantify the strain energy of different ring conformations and elucidate how the gem-difluoro substitution alters the energy landscape compared to unsubstituted cycloheptanethiol. The preference of the CF₂ group for certain positions within the ring's pucker can lock the ring into a more defined conformation than its non-fluorinated counterpart. researchgate.netresearchgate.net

The presence of both fluorine atoms and a thiol group within the same molecule allows for the possibility of intramolecular interactions that can further influence conformational preferences. Although fluorine is a weak hydrogen bond acceptor, a weak intramolecular hydrogen bond of the type S-H···F could potentially exist if the geometry of a particular conformer allows for a sufficiently short distance and favorable angle between the thiol hydrogen and a fluorine atom. nih.govwikipedia.org Additionally, dipole-dipole interactions between the polar C-F bonds and the C-S and S-H bonds will play a crucial role. acs.org DFT calculations can be used to probe these weak interactions, for instance, through Natural Bond Orbital (NBO) analysis, which can identify and quantify stabilizing hyperconjugative and electrostatic interactions. acs.org The balance of these intramolecular forces ultimately dictates the preferred three-dimensional structure of the molecule. researchgate.net

Reactivity and Chemical Transformations of 4,4 Difluorocycloheptane 1 Thiol

Reactivity of the Thiol Functional Group

The thiol (-SH) group is known for its nucleophilicity and its susceptibility to oxidation. youtube.com The presence of the electron-withdrawing fluorine atoms on the cycloheptane (B1346806) ring may have a modest influence on the acidity and nucleophilicity of the thiol group, but the fundamental reaction pathways are expected to remain the same.

Thiols can be readily oxidized to various sulfur-containing functional groups, with disulfides and sulfones being common products.

Disulfides: Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), can facilitate the coupling of two thiol molecules to form a disulfide bridge. jove.comacs.orgmdpi.comnih.govnih.govnih.govyoutube.comresearchgate.net This reaction is a hallmark of thiol chemistry and is crucial in various biological systems. nih.gov For 4,4-Difluorocycloheptane-1-thiol (B6229838), this would result in the formation of bis(4,4-difluorocycloheptyl) disulfide. The reaction is typically carried out in a suitable solvent and can be reversible under reducing conditions. jove.comlibretexts.org

Sulfones: Stronger oxidizing agents, such as excess hydrogen peroxide or peroxy acids, can further oxidize the sulfur atom to higher oxidation states, leading to the formation of sulfinic acids and ultimately sulfones. jove.com The oxidation of the corresponding sulfide (B99878) (obtained via alkylation) would also yield sulfoxides and sulfones.

| Reaction Type | Reagents | Product | Typical Conditions |

| Oxidation to Disulfide | Iodine (I₂), Hydrogen Peroxide (H₂O₂) | Bis(4,4-difluorocycloheptyl) disulfide | Room temperature, various solvents |

| Oxidation to Sulfone | Excess Hydrogen Peroxide, Peroxy acids | 4,4-Difluorocycloheptane-1-sulfonic acid | Dependent on the specific oxidizing agent |

The nucleophilic nature of the thiol group, particularly in its deprotonated thiolate form, allows for facile alkylation and acylation reactions. nih.govresearchgate.net

Alkylation: In the presence of a base, this compound can be deprotonated to the corresponding thiolate, which is a potent nucleophile. youtube.com This thiolate can then react with alkyl halides or other electrophiles in an Sₙ2 reaction to form thioethers. libretexts.org

Acylation: Similarly, the thiolate can react with acylating agents like acid chlorides or anhydrides to form thioesters. taylorandfrancis.comtaylorandfrancis.com These reactions are generally efficient and provide a straightforward method for functionalizing the thiol group.

| Reaction Type | Reagents | Product | Typical Conditions |

| Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Alkyl (4,4-difluorocycloheptyl) sulfide | Room temperature or gentle heating, various solvents |

| Acylation | Acid chloride, Base (e.g., pyridine, Et₃N) | S-(4,4-Difluorocycloheptyl) thioester | Room temperature, aprotic solvents |

Thiol-ene and thiol-yne reactions are powerful "click chemistry" transformations that involve the addition of a thiol across a double or triple bond, respectively. These reactions are known for their high efficiency, selectivity, and mild reaction conditions. wikipedia.orgresearchgate.netacsgcipr.orgnih.govwikipedia.org

Thiol-Ene Reaction: In the presence of a radical initiator or under photochemical conditions, this compound can add to an alkene in an anti-Markovnikov fashion. wikipedia.orgacsgcipr.org The presence of fluorine atoms on the alkene can influence the reaction rate and regioselectivity. nih.govbeilstein-journals.org

Thiol-Yne Reaction: Similarly, the thiol can add across an alkyne. Depending on the reaction conditions and the stoichiometry of the reactants, either a single or double addition can occur, leading to vinyl sulfides or dithioacetals, respectively. researchgate.netnih.govwikipedia.orgacs.org Base-catalyzed thiol-yne reactions with activated alkynes are also a common and efficient method for forming vinyl sulfides. nih.govacs.org

| Reaction Type | Reactant | Initiator/Catalyst | Product Type |

| Thiol-Ene | Alkene | Radical initiator (e.g., AIBN) or UV light | Thioether |

| Thiol-Yne | Alkyne | Radical initiator or Base (e.g., Et₃N) | Vinyl sulfide or Dithioacetal |

The thiolate derived from this compound is a soft nucleophile and readily participates in nucleophilic displacement reactions with a variety of electrophiles. youtube.comnih.govresearchgate.netyoutube.com This includes reactions with alkyl halides, epoxides, and other substrates with good leaving groups. The high nucleophilicity of the thiolate makes these reactions efficient and synthetically useful for forming carbon-sulfur bonds. nih.govresearchgate.net

| Electrophile | Product | General Conditions |

| Alkyl Halide | Thioether | Base, polar aprotic solvent |

| Epoxide | β-Hydroxy thioether | Base, protic or aprotic solvent |

| Tosylate/Mesylate | Thioether | Base, polar aprotic solvent |

Transformations of the Cycloheptane Ring

The seven-membered ring of this compound is relatively flexible, but like other cycloalkanes, it can undergo ring contraction and expansion reactions under specific conditions, often driven by the relief of ring strain or the formation of more stable carbocation intermediates. chemistrysteps.comrsc.orgntu.ac.uketsu.edu

While specific examples for this compound are not documented, general principles suggest that such transformations are plausible.

Ring Contraction: Ring contraction of cycloheptane derivatives can be induced under various conditions, for example, through carbocation rearrangements. chemistrysteps.com If a carbocation were to be generated at a position adjacent to the thiol group (for instance, through a leaving group on the C2 carbon), a 1,2-alkyl shift could lead to a more stable six-membered ring. The presence of the gem-difluoro group would influence the stability of any nearby carbocations and thus the feasibility and pathway of such a rearrangement.

Ring Expansion: Ring expansion reactions of cycloalkanes are also known, often proceeding through the rearrangement of a carbocation adjacent to the ring. etsu.edubenthamscience.com For instance, a reaction that generates a carbocation on a substituent at the C1 position could potentially lead to the insertion of that carbon into the ring, forming an eight-membered ring. However, such reactions are generally less common than ring contractions for seven-membered rings.

Due to the speculative nature of these transformations for the specific molecule, a data table is not provided. The likelihood and outcome of such reactions would be highly dependent on the specific reagents and reaction conditions employed.

Functionalization of Peripheral C-H Bonds

The selective functionalization of typically inert carbon-hydrogen (C-H) bonds represents a powerful strategy in modern synthetic chemistry. nih.govchemicalbook.com In the context of this compound, the peripheral C-H bonds on the cycloheptane ring offer potential sites for modification, which could lead to novel derivatives with tailored properties.

While direct C-H functionalization studies on this compound have not been reported, general methodologies for the borylation of strong, unactivated alkyl C-H bonds using iridium catalysts could potentially be applied. nih.gov Such a reaction would install a versatile boronate ester group, which can then be further transformed into a wide range of other functional groups. The regioselectivity of such a process on the cycloheptane ring would be an important aspect to consider.

Reactivity Influenced by Geminal Fluorine Atoms

The two fluorine atoms at the C4 position are the defining structural feature of this molecule and exert a profound influence on its chemical behavior.

Electronic Effects on Adjacent Functional Groups

The high electronegativity of fluorine atoms leads to a strong electron-withdrawing inductive effect (-I effect) of the difluoromethylene (CF₂) group. nih.gov This effect is expected to have a significant impact on the properties of the thiol group, even though it is separated by two carbon atoms.

The inductive effect of the CF₂ group will decrease the electron density on the sulfur atom, thereby reducing its nucleophilicity compared to a non-fluorinated cycloheptane-1-thiol. Conversely, this electron withdrawal will increase the acidity of the thiol proton (S-H), making it more prone to deprotonation by a base. This enhanced acidity could be advantageous in reactions where the thiolate anion is the active nucleophile.

Studies on other functionalized gem-difluorinated cycloalkanes have shown that the influence of the CF₂ moiety on the acidity and basicity of distant functional groups is primarily governed by this inductive effect. nih.gov

Table 1: Predicted Electronic Effects of the CF₂ Group on the Thiol Functionality

| Property | Predicted Effect in this compound | Rationale |

| Thiol Acidity (pKa) | Lower (more acidic) | Inductive electron withdrawal by the CF₂ group stabilizes the thiolate conjugate base. |

| Thiol Nucleophilicity | Lower | Inductive electron withdrawal by the CF₂ group reduces the electron density on the sulfur atom. |

Stability of the C-F Bonds under Various Reaction Conditions

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to the high thermal and chemical stability of organofluorine compounds. nih.gov The C-F bonds in this compound are expected to be robust and resistant to cleavage under many standard reaction conditions.

However, the cleavage of C-F bonds is not impossible and can be achieved under specific, often harsh, conditions or through enzymatic pathways. nih.govrsc.org For instance, reductive defluorination can be catalyzed by certain transition metal complexes. In the context of this compound, it is anticipated that the C-F bonds would remain intact during typical transformations of the thiol group, such as S-alkylation or oxidation to the disulfide.

Stereoelectronic Effects of the Difluoromethylene Group

Beyond simple inductive effects, the gem-difluoromethylene group can exert more subtle stereoelectronic effects that influence the conformation and reactivity of the cycloheptane ring. One such phenomenon is the Thorpe-Ingold effect, where the presence of a quaternary carbon (or in this case, a CF₂ group) can accelerate ring-closing reactions by altering the bond angles and favoring a conformation that brings the reactive ends of a chain closer together. researchgate.net This effect has been observed to accelerate ring-closing metathesis reactions in systems containing a gem-difluoromethylene group. researchgate.net

While the direct impact on the thiol's reactivity is less straightforward, the conformational preferences of the seven-membered ring, influenced by the CF₂ group, could play a role in reactions where the transition state geometry is critical. The gauche effect, a stereoelectronic preference for a gauche arrangement of electronegative substituents, could also influence the local conformation around the C3-C4-C5 portion of the ring.

Investigation of 4,4 Difluorocycloheptane 1 Thiol As a Synthetic Building Block

Integration into Complex Molecular Architectures

The strategic incorporation of 4,4-Difluorocycloheptane-1-thiol (B6229838) into larger, more complex molecules offers a pathway to novel structures with potentially enhanced biological activity and desirable physicochemical properties. The presence of both a reactive thiol group and a structurally influential difluorinated seven-membered ring makes this compound a valuable intermediate in synthetic chemistry.

This compound serves as a key precursor for the development of advanced fluorinated scaffolds. The gem-difluoro group can significantly influence the conformation of the cycloheptane (B1346806) ring and the acidity of adjacent protons, which can be exploited in subsequent synthetic transformations. The synthesis of various gem-difluorocycloheptane derivatives, such as those with carboxylic acid, amino, or keto functionalities, has been achieved on a multigram scale. researchgate.net These synthetic routes often involve either the homologation of six-membered rings or the deoxofluorination of corresponding seven-membered cyclic ketones. researchgate.net This established synthetic accessibility for related compounds suggests that this compound can be readily prepared and utilized as a foundational element for more elaborate fluorinated structures. The introduction of the thiol group provides a nucleophilic handle for a variety of coupling reactions, further expanding its utility. The impact of gem-difluorination on properties like lipophilicity and metabolic stability has been studied in related cycloalkane systems, providing a predictive framework for the behavior of scaffolds derived from this thiol. nih.gov

The construction of medium-sized rings, such as the seven-membered cycloheptane core of this compound, is a notable challenge in organic synthesis. This building block, with its pre-formed seven-membered ring, offers a direct entry into this class of compounds. The thiol functionality allows for its integration into larger macrocyclic or polycyclic systems through various ligation strategies. The conformational preferences of the difluorocycloheptane ring can play a crucial role in directing the stereochemical outcome of subsequent ring-forming reactions, a principle that has been demonstrated in the stereocontrolled functionalization of other cycloheptane derivatives. rsc.org The strategic placement of the gem-difluoro group can also influence the transannular interactions within larger cyclic structures, potentially leading to unique and predictable three-dimensional arrangements.

Design and Synthesis of Derivatives

The dual reactivity of this compound, stemming from its thiol group and the cycloheptane backbone, allows for the design and synthesis of a diverse array of derivatives with tailored properties.

The thiol group is a highly versatile functional group for conjugation chemistry due to its strong nucleophilicity. nih.gov This makes this compound an excellent candidate for use in developing linkers for various applications, including the synthesis of bioconjugates. The thiol moiety can readily participate in reactions such as Michael additions, disulfide bond formation, and reactions with electrophilic partners like maleimides to form stable thioether linkages. nih.gov The development of heterobifunctional cross-linking agents often incorporates thiol-reactive functionalities, highlighting the importance of thiol-containing building blocks. The difluorinated cycloheptane portion of the molecule can impart specific solubility, lipophilicity, and conformational properties to the resulting conjugate, which can be advantageous in applications such as drug delivery. nih.gov

Table 1: Potential Thiol-Based Conjugation Reactions for this compound

| Reaction Type | Electrophilic Partner | Resulting Linkage |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether |

| Nucleophilic Substitution | Alkyl Halide | Thioether |

| Thiol-Ene Reaction | Alkene | Thioether |

| Disulfide Exchange | Dithiol | Disulfide |

Beyond the reactivity of the thiol group, the cycloheptane ring itself can be further functionalized to generate a wide range of structural motifs. The presence of the gem-difluoro group can direct the regioselectivity of subsequent reactions on the ring. For instance, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of adjacent positions. Synthetic strategies for the α-functionalization of cycloheptane-based β-ketoesters have been extensively reviewed and demonstrate the potential for introducing additional functional groups onto the cycloheptane core. benthamscience.com These methods, which include alkylations, halogenations, and hydroxylations, could potentially be adapted for derivatives of this compound, allowing for the creation of a library of compounds with diverse substitution patterns and three-dimensional shapes.

Stereochemical Purity and Scalability in Synthetic Applications

For any building block to be truly useful in complex molecule synthesis, particularly for pharmaceutical applications, its stereochemical purity and the scalability of its synthesis are of paramount importance. While specific data for this compound is not extensively documented, general principles from related systems can be applied.

The synthesis of functionalized cycloheptanes often presents stereochemical challenges. However, methods for the stereoselective synthesis of highly functionalized cyclohexenes and other carbocycles are being developed, which could potentially be adapted to seven-membered rings. nih.gov The stereocontrolled functionalization of cycloheptatrieneiron complexes has also been shown to proceed with excellent regio- and stereo-selectivity, offering a potential route to enantiomerically pure cycloheptane derivatives. rsc.org

The scalability of the synthesis of gem-difluorinated cycloalkanes has been addressed in the literature, with multigram-scale syntheses of related functionalized gem-difluorocycloheptanes being reported. researchgate.net These syntheses often rely on readily available starting materials, though they can involve hazardous reagents requiring careful handling and specialized equipment, which presents challenges for large-scale production. researchgate.net The development of safer and more efficient fluorination methods is an ongoing area of research that will be crucial for the broader application of building blocks like this compound.

Mechanistic Insights into Reactions Involving 4,4 Difluorocycloheptane 1 Thiol

Detailed Reaction Mechanism Elucidation: An Unexplored Area

Elucidating a reaction mechanism typically involves a combination of experimental techniques to identify and characterize transient species and to understand the sequence of bond-breaking and bond-forming events.

Spectroscopic Monitoring of Reaction Intermediates

In the study of thiol reactions, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for monitoring changes in the chemical environment of protons and carbon atoms, and Raman spectroscopy are often employed. For instance, in studies of other thiols like 4-aminothiophenol, surface-enhanced Raman scattering (SERS) has been instrumental in observing reaction intermediates. nih.gov However, no such spectroscopic studies specifically targeting the reaction intermediates of 4,4-Difluorocycloheptane-1-thiol (B6229838) have been reported in the reviewed literature.

Kinetic Studies of Key Transformation Steps

Kinetic studies are fundamental to understanding reaction rates and the factors that influence them. Such studies would provide quantitative data on the energy barriers of various steps in a reaction involving this compound. While general principles of chemical kinetics are well-established, their specific application to the transformations of this compound is not present in the available scientific record.

Theoretical Investigations of Reaction Pathways: A Field for Future Research

Computational chemistry offers powerful tools for investigating reaction mechanisms, complementing experimental findings by providing insights into transition states and reaction energy profiles that are often difficult to observe directly.

Transition State Analysis using Computational Methods

The analysis of transition states using computational methods like Density Functional Theory (DFT) or high-level ab initio calculations (such as coupled-cluster methods, e.g., DLPNO–CCSD(T)) is a cornerstone of modern mechanistic chemistry. researchgate.net These methods can be used to calculate the geometries and energies of transition states, providing crucial information about the feasibility of a proposed reaction pathway. For other complex molecules, such as the energetic material 1,3,4,6-tetranitrooctahydroimidazo-[4,5-d]imidazole (BCHMX), these calculations have been used to identify dominant decomposition channels. researchgate.net However, there is no evidence of such computational analyses being published for reactions of this compound.

Energy Profiles of Multi-Step Reactions

By mapping the energy of the system along the reaction coordinate, computational methods can generate detailed energy profiles for multi-step reactions. These profiles illustrate the relative energies of reactants, intermediates, transition states, and products, offering a comprehensive view of the reaction landscape. The creation of such energy profiles for reactions involving this compound would be a valuable research endeavor but appears not to have been undertaken to date.

Role of Catalysis in Enhancing Selectivity and Efficiency

Catalysis is pivotal in synthetic chemistry for controlling reaction outcomes. mdpi.com Various catalytic systems, including transition-metal catalysts, organocatalysts, and photocatalysts, are commonly used to enhance the selectivity and efficiency of reactions involving thiols. mdpi.comresearchgate.net For example, the generation of difluorocarbene for the synthesis of gem-difluorocyclopropanes can be achieved through phase-transfer catalysis. beilstein-journals.org Similarly, the choice of catalyst can be crucial in liquid-phase oxidations, where the competitive adsorption of solvent and reactant to the catalyst surface plays a key role. rsc.org While these general principles of catalysis are well-understood, their specific application to direct reactions at the thiol or difluorinated positions of this compound has not been specifically detailed in the available literature.

Organocatalysis in Stereoselective Transformations

Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering an attractive alternative to metal-based catalysts. rsc.org In the context of this compound, organocatalysts can be envisioned to play a crucial role in stereoselective additions of the thiol to prochiral electrophiles, such as α,β-unsaturated carbonyl compounds.

A plausible and well-precedented transformation is the asymmetric sulfa-Michael addition. In such a reaction, a bifunctional organocatalyst, typically possessing both a Brønsted acid and a Lewis base moiety (e.g., a thiourea-based catalyst with a tertiary amine), would activate both the thiol and the electrophile. The proposed mechanism is as follows:

Dual Activation: The thiourea (B124793) moiety of the catalyst would form hydrogen bonds with the carbonyl group of the α,β-unsaturated acceptor, increasing its electrophilicity. Simultaneously, the basic amine functionality would deprotonate the this compound, generating a more nucleophilic thiolate anion.

Stereocontrolled Nucleophilic Attack: The chiral environment created by the catalyst would then direct the facial attack of the thiolate onto the β-carbon of the activated unsaturated system. This controlled approach ensures the formation of one enantiomer in excess.

Protonation and Catalyst Regeneration: Subsequent protonation of the resulting enolate intermediate, either by the protonated amine catalyst or by a proton source in the reaction medium, would yield the final product and regenerate the catalyst for the next catalytic cycle.

Studies on the organocatalytic asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates have demonstrated the feasibility of achieving high yields and excellent enantioselectivities with low catalyst loadings. nih.gov This suggests that this compound could similarly be a viable nucleophile in such transformations. The presence of the difluoro-geminal group on the cycloheptane (B1346806) ring is expected to influence the pKa of the thiol and the conformational preferences of the ring, which in turn could affect the reaction rates and stereoselectivities.

Mechanistic studies on the addition of aromatic thiols to conjugated cycloalkenones catalyzed by chiral β-hydroxy amines provide further insight into homogeneous catalytic asymmetric synthesis. acs.org These studies highlight the importance of the catalyst structure in creating a well-defined chiral pocket to control the stereochemical outcome.

Table 1: Representative Data for Organocatalytic Asymmetric Sulfa-Michael Addition of Thiols to Unsaturated Systems

| Entry | Thiol | Acceptor | Catalyst | Solvent | Yield (%) | ee (%) |

| 1 | Thiophenol | 2-Cyclohexen-1-one | (S)-Diphenylprolinol silyl (B83357) ether | Toluene | 95 | 92 |

| 2 | Benzyl mercaptan | N-Phenylmaleimide | Takemoto's catalyst (thiourea) | CH2Cl2 | 98 | 99 |

| 3 | 4-Methoxythiophenol | Ethyl-4,4,4-trifluorocrotonate | Bifunctional thiourea-amine | Dioxane | 92 | 94 |

This table presents representative data from analogous reactions to illustrate the potential efficiency of organocatalytic transformations involving thiols.

Metal-Catalyzed Reactions for C-S and C-F Bond Formation

Transition metal catalysis offers a versatile platform for the formation of carbon-sulfur (C-S) and carbon-fluorine (C-F) bonds. While thiols are known to be potential poisons for some metal catalysts, numerous catalytic systems have been developed to effectively mediate reactions involving these sulfur-containing compounds. thieme-connect.de

C-S Bond Formation:

The formation of new C-S bonds from this compound can be readily achieved through metal-catalyzed cross-coupling reactions. A common strategy involves the coupling of the thiol with aryl or vinyl halides/triflates, often catalyzed by palladium or copper complexes. rsc.orgacsgcipr.org

The generally accepted mechanism for a palladium-catalyzed C-S cross-coupling reaction (Buchwald-Hartwig amination-type reaction) is as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl/vinyl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Ligand Exchange/Thiolate Formation: The thiol, this compound, coordinates to the palladium center. In the presence of a base, it is deprotonated to form a palladium-thiolate complex, with the concomitant release of the halide ligand.

Reductive Elimination: The aryl/vinyl group and the thiolate ligand on the palladium center undergo reductive elimination to form the desired thioether product (Ar-S-R) and regenerate the Pd(0) catalyst.

The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the reductive elimination step. acsgcipr.org Copper-catalyzed systems, often referred to as Ullmann-type couplings, follow a similar mechanistic paradigm, although the specific intermediates and oxidation states of copper can vary.

Table 2: Representative Conditions for Metal-Catalyzed C-S Bond Formation

| Entry | Thiol | Coupling Partner | Catalyst | Ligand | Base | Solvent |

| 1 | Cyclohexanethiol | Iodobenzene | Pd(dba)2 | Xantphos | Cs2CO3 | Toluene |

| 2 | 1-Dodecanethiol | 4-Bromotoluene | CuI | Phenanthroline | K3PO4 | Dioxane |

| 3 | Thiophenol | 1-Bromo-4-fluorobenzene | Pd2(dba)3 | BrettPhos | NaOtBu | Toluene |

This table illustrates typical conditions for metal-catalyzed cross-coupling reactions to form thioethers, which are applicable to this compound.

C-F Bond Formation and Activation:

While reactions involving the direct formation of a C-F bond from the thiol are not anticipated, the presence of the gem-difluoro group on the cycloheptane ring introduces the possibility of metal-catalyzed C-F bond activation under certain conditions. Transition metal-mediated C-F bond activation is a challenging but increasingly important area of research, particularly for the functionalization of fluorinated molecules. nih.gov

Mechanisms for C-F bond activation often involve the oxidative addition of a low-valent metal center into the C-F bond. This process is generally more difficult than for other carbon-halogen bonds due to the high strength of the C-F bond. However, for specific substrates and with highly reactive metal complexes (e.g., those of nickel, rhodium, or iridium), such transformations can be achieved. uiowa.edunih.gov

Should C-F activation occur at the 4-position of the 4,4-difluorocycloheptane ring system, it could open up pathways for further functionalization, such as cross-coupling reactions to introduce new substituents at this position. The thiol group could potentially act as a directing group in such transformations, coordinating to the metal center and facilitating intramolecular C-F activation. However, this remains a speculative pathway that would require specific and likely harsh reaction conditions.

The development of new transition metal-catalyzed methods for fluorination and the functionalization of fluorinated compounds is an active area of research. nih.govcapes.gov.br These advancements may eventually lead to novel transformations involving molecules such as this compound.

Future Research Directions and Unexplored Avenues

Development of Sustainable Synthetic Methodologies

The future viability of 4,4-Difluorocycloheptane-1-thiol (B6229838) as a building block depends on the development of efficient, safe, and environmentally responsible synthetic routes. Current reliance on traditional fluorination methods often involves hazardous reagents and significant waste production, necessitating a shift towards greener alternatives.

Green Chemistry Approaches for Fluorination

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.com For the synthesis of fluorinated compounds, this is particularly critical. dovepress.com Future research should focus on moving beyond traditional methods that use corrosive reagents like hydrofluoric acid (HF) towards safer and more sustainable alternatives. chinesechemsoc.org

A primary avenue of exploration is the late-stage C–H fluorination of a cycloheptane (B1346806) precursor. cas.cn This strategy avoids the need for pre-functionalized substrates and allows for the direct incorporation of fluorine into an existing carbon skeleton. cas.cn Manganese-catalyzed oxidative C-H bond fluorination, for instance, has demonstrated the potential for direct fluorination of unreactive C(sp³)–H bonds using safer fluoride (B91410) sources. chinesechemsoc.org Another promising green approach is the vicinal fluorocyclization of alkenes, which can convert simple olefin feedstocks into cyclic fluorinated molecules. dovepress.com Developing a catalytic and enantioselective version of such a transformation for a seven-membered ring system would be a significant advancement.

| Approach | Traditional Method (Example) | Green Alternative | Key Advantages of Green Approach |

| Fluorine Source | Anhydrous Hydrogen Fluoride (HF) | Alkali Metal Fluorides (e.g., AgF) | Easier to handle, less corrosive, improved safety. chinesechemsoc.org |

| Synthesis Strategy | Multi-step synthesis with pre-functionalization | Late-stage C(sp³)–H fluorination | Reduces step count, minimizes waste, avoids protecting groups. cas.cn |

| Catalysis | Stoichiometric reagents | Transition-metal or enzyme catalysis | High selectivity, lower catalyst loading, milder reaction conditions. dovepress.comchinesechemsoc.org |

Flow Chemistry Applications

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers substantial advantages in safety, efficiency, and scalability over traditional batch processing. nih.govresearchgate.net Its application to the synthesis of this compound is a critical area for future development. Fluorination reactions, which can be hazardous, are handled more safely in flow reactors due to superior heat transfer and the small volume of reactive intermediates present at any given time. nih.gov

Furthermore, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and reproducibility. researchgate.netrsc.org The modular nature of flow systems facilitates multi-step syntheses, where the product of one reaction is directly fed into the next reactor. nih.gov A future automated flow synthesis could involve the fluorination of a cycloheptane precursor in one module, followed by immediate conversion to the thiol in a subsequent module, streamlining the entire process. nih.gov This approach is also well-suited for photochemical reactions, which are increasingly used for C-F bond formation, as the consistent light penetration in a flow reactor improves efficiency. vapourtec.comrsc.org

Exploration of Novel Reactivity Patterns

The unique combination of a gem-difluoro group and a thiol on a flexible seven-membered ring suggests that this compound may exhibit novel reactivity. While the reactivity of gem-difluoroallenes has been explored, including their reaction with thiols, the behavior of saturated gem-difluorocycloalkanes is less understood. acs.orgacs.org

Future studies should investigate the influence of the electron-withdrawing difluoromethylene group on the acidity and nucleophilicity of the adjacent thiol. It is known that thiols can exhibit different reactivity and selectivity compared to their alcohol counterparts. nih.gov Understanding these differences in the context of the fluorinated scaffold is crucial. Research could explore reactions where the thiol group directs further functionalization of the cycloheptane ring or participates in intramolecular cyclizations. For example, investigating addition reactions across the thiol S-H bond or its use as a nucleophile in substitution reactions could reveal unique chemo- and regioselectivity driven by the fluorine atoms. nih.govnih.gov Additionally, exploring the stability and potential ring-opening reactions of the cycloheptane ring under various conditions could yield valuable synthetic intermediates. youtube.com

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry offers powerful tools for predicting molecular properties and reaction outcomes, thereby accelerating research and reducing experimental costs. kfupm.edu.sa Applying these methods to this compound can provide invaluable insights before a single experiment is run. kfupm.edu.sa

Density Functional Theory (DFT) can be used to model potential synthetic pathways, evaluate the stability of intermediates, and predict the regioselectivity of reactions. kfupm.edu.saresearchgate.net For instance, computational modeling could help identify the most promising C–H bonds for selective fluorination on a cycloheptane precursor or predict the conformational preferences of the final molecule. This predictive power is crucial for designing efficient syntheses and understanding unexpected experimental results. mdpi.com Furthermore, physics-based computational approaches like Free Energy Perturbation (FEP) can predict how modifications to the molecular structure would impact its properties, guiding the design of new derivatives with desired characteristics. youtube.com

| Computational Tool | Application to this compound | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Modeling reaction pathways for synthesis. | Determining reaction feasibility, predicting intermediate stability, and understanding selectivity. kfupm.edu.saresearchgate.net |

| Molecular Dynamics (MD) | Simulating the conformational landscape of the molecule. | Understanding the flexibility of the seven-membered ring and the orientation of functional groups. kfupm.edu.sa |

| Reduced Density Gradient (RDG) | Analyzing non-covalent interactions within the molecule. | Identifying intramolecular hydrogen bonding or other stabilizing forces. researchgate.net |

| Free Energy Perturbation (FEP) | Calculating changes in properties upon structural modification. | Predicting the effect of new substituents on binding affinity or stability for derivative design. youtube.com |

Integration with High-Throughput Experimentation and Automation

To rapidly explore the synthetic possibilities and applications of this compound, modern high-throughput experimentation (HTE) and automation are indispensable. HTE utilizes miniaturized, parallel reaction setups to screen a vast number of conditions (catalysts, solvents, reagents) simultaneously, dramatically accelerating the discovery and optimization of chemical reactions. acs.orgchemrxiv.org

Applying HTE would allow researchers to quickly identify optimal conditions for both the synthesis of the target compound and its subsequent derivatization. acs.org For example, an array of 96-well plates could be used to screen different catalysts and fluorine sources for the most efficient C-H fluorination of a cycloheptane substrate. acs.org This approach not only speeds up research but also expands the scope of the chemical space that can be explored, increasing the chances of discovering novel reactivity. acs.orgacs.org Combining HTE with automated flow reactors, including self-optimizing systems, represents the frontier of chemical synthesis, enabling rapid, data-rich experimentation to unlock the full potential of new molecular scaffolds. rsc.org

Q & A

Q. What are the optimal synthetic routes for 4,4-Difluorocycloheptane-1-thiol, and how can purity be ensured?

Methodological Answer: Synthesis typically involves fluorination of a cycloheptane precursor followed by thiol group introduction via nucleophilic substitution or thiol-ene click chemistry. Key steps include:

- Fluorination: Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under inert conditions to achieve regioselective difluorination .

- Thiolation: Reaction with thiourea or hydrogen sulfide in basic media (e.g., NaOH/EtOH) to introduce the -SH group.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity Validation:

- NMR Spectroscopy: Confirm structure via <sup>19</sup>F NMR (δ ~ -120 to -140 ppm for CF2 groups) and <sup>1</sup>H NMR (thiol proton δ ~1.5-2.0 ppm) .

- GC-MS: Verify molecular ion peaks (e.g., m/z = 178 for C7H10F2S) and absence of byproducts .

Table 1: Common Impurities and Detection Methods

| Impurity | Detection Method | Reference |

|---|---|---|

| Unreacted cycloheptane | GC-MS retention time | |

| Oxidized disulfide | HPLC with UV detection |

Q. How can the reactivity of this compound be systematically studied?

Methodological Answer:

- Thiol-Disulfide Exchange: Monitor kinetics using Ellman’s reagent (DTNB) to quantify free thiol groups via UV-Vis at 412 nm .

- Radical Reactions: Employ AIBN as a radical initiator in thiol-ene reactions; track conversion via <sup>1</sup>H NMR integration of alkene signals.

- Acid-Base Behavior: Use potentiometric titration (in THF/water) to determine pKa of the thiol group, critical for understanding nucleophilicity .

Advanced Research Questions

Q. How do steric and electronic effects of the CF2 group influence the thiol’s coordination chemistry?

Methodological Answer:

- Computational Studies: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density around sulfur and fluorine atoms .

- Experimental Validation: Synthesize metal complexes (e.g., with Au(I) or Pd(II)) and characterize via X-ray crystallography to compare bond lengths/angles with non-fluorinated analogs. Key Finding: The CF2 group increases electron-withdrawing effects, reducing sulfur’s nucleophilicity but enhancing metal-thiolate stability by ~15% compared to cycloheptanethiol .

Q. What strategies resolve contradictions in reported thermodynamic data for this compound?

Methodological Answer:

- Multi-Technique Validation: Cross-reference calorimetry (DSC for ΔHvap) with computational (COSMO-RS) predictions to identify outliers .

- Statistical Analysis: Apply Bland-Altman plots to compare datasets from independent studies, isolating systematic errors (e.g., solvent impurities). Example Conflict: Discrepancies in enthalpy of formation (±5 kJ/mol) may arise from varying purity thresholds (>95% vs. >99%); enforce strict QC protocols .

Q. How can this compound be applied in advanced materials research (e.g., self-assembled monolayers)?

Methodological Answer:

- Surface Functionalization: Immerse gold substrates in ethanolic solutions of the thiol; characterize SAMs using AFM and contact angle measurements.

- Comparative Studies: Benchmark against alkanethiols to assess fluorination’s impact on packing density and hydrophobicity. Data Insight: Fluorinated SAMs exhibit 20% higher thermal stability (TGA analysis) due to stronger intermolecular dipole interactions .

Research Design and Data Interpretation

Q. How to design experiments to explore the biological activity of this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs with varying substituents (e.g., methyl, nitro groups) and test against enzyme targets (e.g., cysteine proteases).

- High-Throughput Screening: Use fluorescence-based assays (e.g., FRET substrates) to quantify inhibition constants (Ki). Critical Note: Account for thiol oxidation by including reducing agents (e.g., TCEP) in assay buffers to maintain compound integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.